molecular formula C9H7NO2 B1390204 1-Nitro-4-(prop-2-YN-1-YL)benzene CAS No. 944896-91-7

1-Nitro-4-(prop-2-YN-1-YL)benzene

Cat. No.: B1390204
CAS No.: 944896-91-7
M. Wt: 161.16 g/mol
InChI Key: QEXATVFEDHQPKW-UHFFFAOYSA-N
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Description

1-Nitro-4-(prop-2-YN-1-YL)benzene is an organic compound with the molecular formula C9H7NO3. It is characterized by the presence of a nitro group (-NO2) and a prop-2-yn-1-yloxy group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

1-Nitro-4-(prop-2-YN-1-YL)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dry acetone under reflux conditions. This method typically yields the desired product in good yields .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

1-Nitro-4-(prop-2-YN-1-YL)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the prop-2-yn-1-yloxy group.

Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Nitro-4-(prop-2-YN-1-YL)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazoles.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism by which 1-Nitro-4-(prop-2-YN-1-YL)benzene exerts its effects involves its ability to act as a photosensitizer. In the presence of light, it can generate reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways.

Comparison with Similar Compounds

1-Nitro-4-(prop-2-YN-1-YL)benzene can be compared with other similar compounds such as:

    1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but differs in the position of the nitro group.

    4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.

    Propargyl bromide: A key reagent used in the synthesis of this compound.

Properties

IUPAC Name

1-nitro-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXATVFEDHQPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302151
Record name 1-Nitro-4-(2-propyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-91-7
Record name 1-Nitro-4-(2-propyn-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944896-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitro-4-(2-propyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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